16-O-Methyl-14,15-didehydroisovincal
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Overview
Description
16-O-Methyl-14,15-didehydroisovincal is an alkaloid compound isolated from the plant Melodinus khasianus Hook fThe molecular formula of this compound is C20H24N2O, and it has a molecular weight of 308.425 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The compound is primarily obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
16-O-Methyl-14,15-didehydroisovincal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted products .
Scientific Research Applications
16-O-Methyl-14,15-didehydroisovincal has several scientific research applications, including:
Chemistry: The compound is used as a reference standard and a precursor in synthetic chemistry.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16-O-Methyl-14,15-didehydroisovincal involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
16-O-Methyl-14,15-didehydroisovincal can be compared with other similar alkaloid compounds, such as:
16-epi-O-Methyl-14,15-didehydrovincanol: A similar compound with slight structural differences.
Vincamine: Another alkaloid with similar biological activities.
Vinblastine: A well-known alkaloid used in cancer treatment.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, which may differ from those of other similar compounds .
Properties
IUPAC Name |
15-ethyl-17-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-20-10-6-11-21-12-9-15-14-7-4-5-8-16(14)22(17(13-20)23-2)18(15)19(20)21/h4-8,10,17,19H,3,9,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXROOJTLRFORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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